molecular formula C22H20O B14007790 3,3,4-Triphenylbutan-2-one CAS No. 5350-79-8

3,3,4-Triphenylbutan-2-one

Cat. No.: B14007790
CAS No.: 5350-79-8
M. Wt: 300.4 g/mol
InChI Key: GYDDACBLWFSXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4-Triphenylbutan-2-one is an organic compound with the molecular formula C22H20O It is a ketone characterized by the presence of three phenyl groups attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4-Triphenylbutan-2-one typically involves the reaction of benzyl chloride with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by a condensation reaction to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques can enhance the yield and purity of the compound. Industrial production methods may also involve the use of alternative starting materials and reaction pathways to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,3,4-Triphenylbutan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 3,3,4-Triphenylbutan-2-ol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid, with the reactions conducted under controlled temperatures to prevent over-substitution.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3,4-Triphenylbutan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,3,4-Triphenylbutan-2-one involves its interaction with various molecular targets and pathways. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl groups may also interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diphenylbutan-2-one: Lacks one phenyl group compared to 3,3,4-Triphenylbutan-2-one, resulting in different chemical properties and reactivity.

    4-Phenylbutan-2-one: Contains only one phenyl group, making it less sterically hindered and more reactive in certain reactions.

    Benzylacetone: A simpler ketone with a single phenyl group, used in different applications due to its distinct properties.

Uniqueness

This compound is unique due to the presence of three phenyl groups, which provide significant steric hindrance and influence its reactivity and interactions with other molecules. This structural feature makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific properties.

Properties

CAS No.

5350-79-8

Molecular Formula

C22H20O

Molecular Weight

300.4 g/mol

IUPAC Name

3,3,4-triphenylbutan-2-one

InChI

InChI=1S/C22H20O/c1-18(23)22(20-13-7-3-8-14-20,21-15-9-4-10-16-21)17-19-11-5-2-6-12-19/h2-16H,17H2,1H3

InChI Key

GYDDACBLWFSXOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.